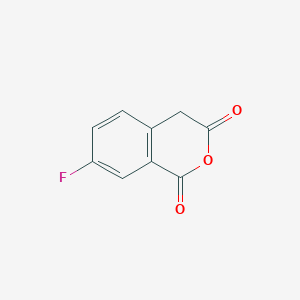
9-(ピリジン-3-イルスルホニル)-1,2,3,4-テトラヒドロ-1,4-エピミノナフタレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound that features a pyridine ring attached to a sulfonyl group, which is further connected to a tetrahydro-epiminonaphthalene structure
科学的研究の応用
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multiple steps, starting with the preparation of the pyridine sulfonyl chloride. This intermediate is then reacted with a suitable amine to form the sulfonamide. The final step involves the cyclization of the sulfonamide to form the tetrahydro-epiminonaphthalene structure. Common reagents used in these reactions include sulfonyl chlorides, amines, and cyclization agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
作用機序
The mechanism of action of 9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydro-epiminonaphthalene structure provides stability and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Vonoprazan: A potassium-competitive acid blocker with a similar sulfonyl-pyridine structure.
Tenatoprazole: Another acid blocker with a related chemical structure.
Uniqueness
9-(Pyridin-3-ylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is unique due to its specific combination of a sulfonyl-pyridine group with a tetrahydro-epiminonaphthalene structure, which provides distinct chemical and biological properties compared to other similar compounds .
特性
IUPAC Name |
11-pyridin-3-ylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19,11-4-3-9-16-10-11)17-14-7-8-15(17)13-6-2-1-5-12(13)14/h1-6,9-10,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQBCVXBNJFLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate](/img/structure/B2430496.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide](/img/structure/B2430504.png)
![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)

![1-(4-(4-(7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2430510.png)





![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2430517.png)
